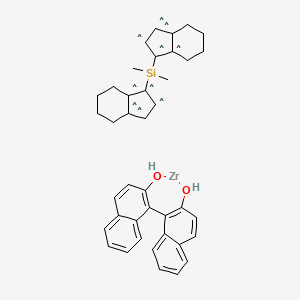
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-(R)-(1,1'-binaphthyl-2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) is a complex organometallic compound that features zirconium as its central metal atom. This compound is known for its unique structure and properties, making it a valuable subject of study in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) typically involves the reaction of zirconium tetrachloride with the corresponding ligand precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include toluene and dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and verify the structure of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium-ligand complexes .
Applications De Recherche Scientifique
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is employed in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds, thereby accelerating reaction rates. Its unique structure allows it to interact with various substrates, leading to the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloro[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)
- rac-Dimethylsilylbis(1-indenyl)zirconium dichloride
Uniqueness
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) stands out due to its unique ligand structure, which imparts specific catalytic properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C40H40O2SiZr |
|---|---|
Poids moléculaire |
672.1 g/mol |
InChI |
InChI=1S/C20H14O2.C20H26Si.Zr/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;/h1-12,21-22H;11-14H,3-10H2,1-2H3; |
Clé InChI |
XVJRWVFROSXRIR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)([C]1[CH][CH][C]2[C]1CCCC2)[C]3[CH][CH][C]4[C]3CCCC4.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


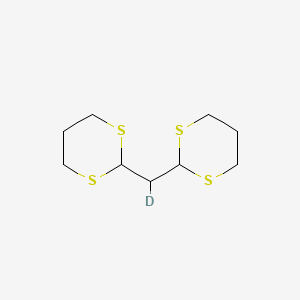
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)
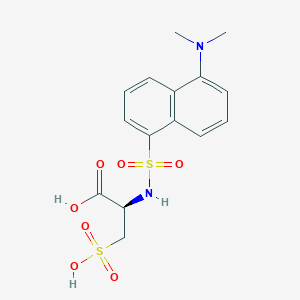


![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)

![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)

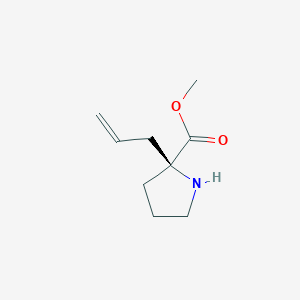
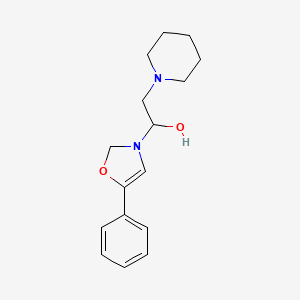
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
